molecular formula C24H23N3O3 B14997823 2-ethoxy-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide

2-ethoxy-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide

Cat. No.: B14997823
M. Wt: 401.5 g/mol
InChI Key: NHTCGAHEPACRCV-UHFFFAOYSA-N
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Description

2-ethoxy-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide is a complex organic compound that features a benzamide core linked to an imidazo[1,2-a]pyridine moiety

Preparation Methods

The synthesis of 2-ethoxy-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

2-ethoxy-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions where the imidazo[1,2-a]pyridine ring is activated by electron-withdrawing groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-ethoxy-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, thereby influencing various cellular pathways.

Comparison with Similar Compounds

Similar compounds to 2-ethoxy-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide include:

    2-ethoxy-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]acetamide: This compound has a similar structure but with an acetamide group instead of a benzamide group.

    2-ethoxy-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]propionamide:

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct biological and chemical properties.

Properties

Molecular Formula

C24H23N3O3

Molecular Weight

401.5 g/mol

IUPAC Name

2-ethoxy-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide

InChI

InChI=1S/C24H23N3O3/c1-4-30-20-8-6-5-7-19(20)24(28)26-23-22(17-9-11-18(29-3)12-10-17)25-21-15-16(2)13-14-27(21)23/h5-15H,4H2,1-3H3,(H,26,28)

InChI Key

NHTCGAHEPACRCV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C(N=C3N2C=CC(=C3)C)C4=CC=C(C=C4)OC

Origin of Product

United States

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